3,6-Dimethylpyrazine-2-carbonitrile
CAS No.: 2435-47-4
Cat. No.: VC3697843
Molecular Formula: C7H7N3
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2435-47-4 |
---|---|
Molecular Formula | C7H7N3 |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 3,6-dimethylpyrazine-2-carbonitrile |
Standard InChI | InChI=1S/C7H7N3/c1-5-4-9-6(2)7(3-8)10-5/h4H,1-2H3 |
Standard InChI Key | NCKKBZUIFHHRBY-UHFFFAOYSA-N |
SMILES | CC1=CN=C(C(=N1)C#N)C |
Canonical SMILES | CC1=CN=C(C(=N1)C#N)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Basic Properties
3,6-Dimethylpyrazine-2-carbonitrile features a pyrazine ring core with two methyl groups at positions 3 and 6, and a carbonitrile (cyano) group at position 2. The compound has a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol . This heterocyclic compound contains a six-membered aromatic ring with two nitrogen atoms in para positions, which significantly influences its chemical reactivity and physical properties.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 3,6-Dimethylpyrazine-2-carbonitrile
The compound's XLogP3 value of 0.6 indicates moderate lipophilicity, suggesting balanced solubility in both polar and non-polar solvents . This characteristic is particularly important when considering its potential applications in various chemical processes and formulations. With zero hydrogen bond donors and three hydrogen bond acceptors, the compound has limited ability to form hydrogen bonds as a donor but can serve as an acceptor in various interactions .
Nomenclature and Identification
Systematic Naming and Common Identifiers
3,6-Dimethylpyrazine-2-carbonitrile can be identified through various naming conventions and identification systems used in chemical databases and literature. The IUPAC name provides a systematic way to identify the compound based on its structural components.
Table 2: Nomenclature and Identification Information
The compound is also identified in various chemical databases with specific identifiers, including PubChem CID 535492 and Wikidata entry Q82103974 . These identifiers facilitate cross-referencing across different chemical databases and literature sources.
Spectral Characteristics and Analytical Detection
Mass Spectrometry Profile
Mass spectrometry data provides valuable information for the identification and characterization of 3,6-Dimethylpyrazine-2-carbonitrile. According to the NIST library entry (NIST Number 108803), the compound exhibits a distinctive fragmentation pattern with the top three peaks at m/z values of 42, 39, and 133 . The molecular ion peak at m/z 133 corresponds to the molecular weight of the compound, confirming its identity in analytical samples.
Table 3: Mass Spectrometry Data for 3,6-Dimethylpyrazine-2-carbonitrile
Parameter | Value | Source |
---|---|---|
NIST Number | 108803 | |
Total Peaks | 21 | |
m/z Top Peak | 42 | |
m/z 2nd Highest | 39 | |
m/z 3rd Highest | 133 |
Synthetic Approaches and Chemical Reactivity
Reactivity and Chemical Transformations
Based on its structure, 3,6-Dimethylpyrazine-2-carbonitrile is expected to exhibit reactivity typical of nitrile-containing heterocycles. The nitrile group (-C≡N) serves as a versatile functional handle for various transformations, including:
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Hydrolysis to corresponding carboxylic acids or amides
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Reduction to primary amines
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Addition reactions with nucleophiles
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Coordination to metal centers through the nitrogen lone pair
The pyrazine core would exhibit electrophilic aromatic substitution at unsubstituted positions, though with reduced reactivity compared to benzene due to the electron-withdrawing effect of the ring nitrogens. The methyl groups could potentially undergo oxidation to carboxylic acids or serve as sites for radical halogenation.
Related Compounds and Structural Analogs
Structural Relatives and Their Significance
The compound belongs to the broader family of pyrazine derivatives, many of which have significant applications in various fields. Related compounds mentioned in the search results include:
Table 4: Structural Analogs of 3,6-Dimethylpyrazine-2-carbonitrile
These structural analogs share common features with 3,6-Dimethylpyrazine-2-carbonitrile, particularly the pyrazine core and/or the carbonitrile functional group. Understanding the properties and applications of these related compounds provides context for potential applications of 3,6-Dimethylpyrazine-2-carbonitrile.
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